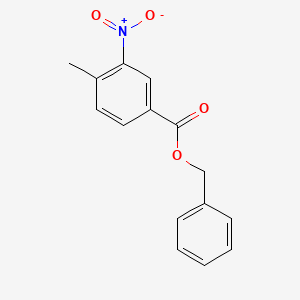![molecular formula C13H12N4OS B5634145 4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5634145.png)
4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine and related compounds often involves multi-step reactions, starting from readily available reagents. For instance, the synthesis and characterization of related 1,3,4-oxadiazole derivatives have been reported, involving the cyclization of hydrazides with various carbonyl compounds to form the oxadiazole core, followed by subsequent functionalization to introduce pyridine and thiazole moieties (Singh & Kumar, 2015).
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole rings, including the this compound, has been extensively analyzed using techniques such as NMR, IR, and X-ray crystallography. These studies reveal the configuration of the heterocyclic systems and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and properties. For example, the structure of related oxadiazole compounds has been elucidated, demonstrating the influence of substituents on the molecular conformation and electronic distribution (Zhao et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its heterocyclic structure, enabling it to participate in various chemical reactions. These compounds can undergo nucleophilic substitution, electrophilic addition, and other reactions typical for heterocyclic compounds. The oxadiazole ring, in particular, is known for its participation in cycloaddition reactions and as a precursor for the synthesis of other heterocycles (Eshimbetov et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are key to its handling and application in various domains. The compound's solubility in organic solvents and its thermal stability are particularly relevant for its use in chemical synthesis and material science applications. Studies on similar compounds highlight the importance of molecular structure on physical properties, including solubility and thermal behavior (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are influenced by the nature of its heterocyclic rings. The presence of the oxadiazole ring imparts certain electron-withdrawing characteristics, affecting the compound's overall reactivity. The thiazole and pyridine rings contribute to the compound's basicity and potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for its application in supramolecular chemistry (Bharti et al., 2013).
Propriétés
IUPAC Name |
5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-11(19-8-15-9)2-3-12-16-13(17-18-12)10-4-6-14-7-5-10/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYMNPLMZSAKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)
![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)

![N-(2-fluorobenzyl)-3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5634105.png)

![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5634116.png)
![2-(3-methoxypropyl)-8-{[(1R,2R)-2-phenylcyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634125.png)

![(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)

![{2-allyl-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5634165.png)
![2-(3-methoxyphenyl)-5-[(4-propylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5634171.png)